molecular formula C29H30N4O3S B2807218 4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide CAS No. 451465-06-8

4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide

Cat. No.: B2807218
CAS No.: 451465-06-8
M. Wt: 514.64
InChI Key: UBFZWBBKFDAQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a synthetic organic compound featuring a quinazolinone core substituted with a sulfanyl-linked carbamoyl methyl group and a phenylethylamide side chain. The quinazolinone moiety (4-oxo-3,4-dihydroquinazolin-3-yl) is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial and anticancer activities . The sulfanyl (-S-) group bridges the quinazolinone to a carbamoyl methyl substituent, which is further linked to a 4-methylphenyl group.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinazolinones exhibit activity. Its synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation, akin to methods described for analogous quinazolinone derivatives .

Properties

IUPAC Name

4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-21-13-15-23(16-14-21)31-27(35)20-37-29-32-25-11-6-5-10-24(25)28(36)33(29)19-7-12-26(34)30-18-17-22-8-3-2-4-9-22/h2-6,8-11,13-16H,7,12,17-20H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFZWBBKFDAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C27H28N4O4SC_{27}H_{28}N_{4}O_{4}S and a molecular weight of approximately 504.6 g/mol, this compound features a quinazoline core known for its diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Properties

Recent studies have indicated that compounds containing the quinazoline structure exhibit significant anti-inflammatory effects. For instance, derivatives similar to our compound have shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo models. In one study, compounds with similar structures demonstrated a reduction in mRNA levels of these cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The quinazoline derivatives have also been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as NF-kB and STAT3. For example, compounds structurally related to our target have been reported to significantly reduce cell viability in breast and lung cancer cell lines by promoting cell cycle arrest and apoptosis .

Antimicrobial Effects

The antimicrobial efficacy of quinazoline derivatives has been documented against a range of pathogens. Preliminary screening indicates that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Case Study 1: Inhibition of Cytokine Production

A study conducted on a series of quinazoline derivatives demonstrated that specific modifications to the structure could enhance anti-inflammatory activity. The tested compounds showed significant inhibition of IL-6 and IL-1β production in LPS-stimulated macrophages at concentrations as low as 10 µM, with minimal cytotoxicity observed .

Case Study 2: Anticancer Activity Profiling

In another investigation focusing on cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values ranging from 5 to 15 µM depending on the cell type. Mechanistic studies revealed that apoptosis was mediated through caspase activation pathways, highlighting the potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 (µM)Mechanism of ActionReference
Anti-inflammatoryQuinazoline Derivative A10Inhibition of IL-6, IL-1β production
AnticancerQuinazoline Derivative B5 - 15Induction of apoptosis via caspase activation
AntimicrobialQuinazoline Derivative CN/ABroad-spectrum activity against bacteria

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives have been extensively studied for their potential therapeutic effects against various diseases. The specific compound is believed to possess several pharmacological properties:

  • Anticancer Activity : Quinazoline derivatives have shown promise in the treatment of various cancers. Research indicates that modifications at specific positions on the quinazoline ring can enhance their efficacy as anticancer agents. For instance, compounds similar to the one discussed have been evaluated for their ability to inhibit tumor growth in human cancer cell lines .
  • Antiviral Properties : Certain quinazoline derivatives are being investigated for their antiviral activity, particularly against hepatitis C virus (HCV). The structural features of these compounds may contribute to their effectiveness in inhibiting viral replication .
  • Anti-inflammatory Effects : The anti-inflammatory potential of quinazoline derivatives is another area of interest. These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The specific modifications on the quinazoline core can significantly influence biological activity:

  • Substituent Variations : The presence of various substituents, such as methyl or phenyl groups, can enhance or reduce biological activity. For example, the introduction of a carbamoyl group may improve binding affinity to target proteins involved in disease processes .
  • Bioisosterism : The concept of bioisosterism plays a vital role in drug design, where different chemical groups are substituted to improve potency and selectivity without altering the overall pharmacophore .

Case Studies and Research Findings

Several studies have documented the effects and applications of quinazoline derivatives similar to the compound :

  • Case Study 1 : A study demonstrated that a structurally related quinazoline derivative exhibited significant cytotoxicity against human squamous cell carcinoma cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Case Study 2 : Another research focused on a series of quinazoline derivatives that were synthesized and tested for their antiviral properties against HCV. Results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential for further development as antiviral agents .

Comparison with Similar Compounds

Quinazolinone Derivatives with Sulfanyl Substituents

  • Compound 477332-87-9 (2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide): Shares the quinazolinone core and thioether linkage but differs in the acetamide side chain (vs. butanamide in the target compound). Synthesized via S-alkylation of a thiol-containing quinazolinone with α-halogenated acetophenones, similar to methods in .
  • Compound 35017-57-3 (4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide): Replaces the quinazolinone with a benzoxazine ring and substitutes the sulfanyl group with a sulfonyl moiety. The sulfonyl group increases polarity, likely reducing bioavailability compared to the target compound’s thioether .

Triazole-Thione Derivatives

  • Compounds [10–15] from : Feature S-alkylated 1,2,4-triazole-thiones with phenylsulfonyl and difluorophenyl groups. Unlike the target compound, these lack the quinazolinone core but retain sulfur-based linkages. Their synthesis involves cyclization of hydrazinecarbothioamides, highlighting a divergent pathway compared to quinazolinone derivatives .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with trifluoromethyl or halogenated groups in analogues (e.g., 477332-87-9), which enhance electrophilicity and metabolic stability .

Spectroscopic Characterization

  • IR Spectroscopy:
    • The target compound’s C=O (amide) stretch is expected at ~1660–1680 cm⁻¹, consistent with analogues in .
    • The C=S stretch (absent in the target) is observed at ~1240–1255 cm⁻¹ in triazole-thiones, distinguishing them from the target’s thioether linkage .

Tabulated Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Bioactivity (Inferred)
Target Compound Quinazolinone 4-Methylphenylcarbamoylmethyl-S-, N-(2-phenylethyl)butanamide Antimicrobial, Anticancer (hypothetical)
477332-87-9 Quinazolinone p-Tolyl, S-linked acetamide with trifluoromethylphenyl Antibacterial
35017-57-3 Benzoxazine 4-Methylphenylsulfonyl, N-(2-phenylethyl)carboxamide Unknown
Compounds [10–15] () 1,2,4-Triazole-thione Phenylsulfonyl, difluorophenyl, S-alkylated acetophenones Enzyme inhibition (theoretical)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.